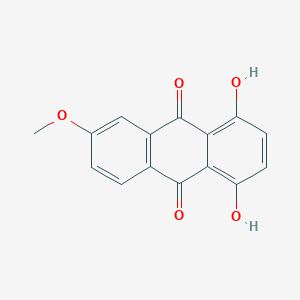
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dihydroxy-6-methoxy-9,10-anthraquinone , is a naturally occurring anthraquinone derivative. Its chemical formula is C₁₅H₁₀O₅ , and its molecular weight is approximately 270.24 g/mol. This compound features a fused anthracene ring system with hydroxyl and methoxy substituents at specific positions .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,4-dihydroxy-6-methoxyanthracene-9,10-dione. One common method involves the oxidation of 1,4,6-trihydroxyanthraquinone using reagents like iodine or nitric acid. The reaction proceeds as follows:
1,4,6-trihydroxyanthraquinoneoxidationthis compound
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient oxidation processes to yield the desired anthraquinone.
Analyse Des Réactions Chimiques
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: It can be further oxidized to form other anthraquinones.
Reduction: Reduction reactions yield dihydroxyanthracenes.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Common reagents include iodine, nitric acid, and reducing agents. The major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
This compound finds applications in diverse fields:
Chemistry: Used as a precursor for synthesizing other anthraquinones.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its role in cancer therapy and as an anti-inflammatory agent.
Industry: Employed in dye synthesis and as a colorant.
Mécanisme D'action
The exact mechanism by which 1,4-dihydroxy-6-methoxyanthracene-9,10-dione exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione stands out due to its unique combination of hydroxyl and methoxy groups. Similar compounds include other anthraquinones like 5,8-dihydroxy-1,4-naphthoquinone .
Propriétés
Numéro CAS |
72473-66-6 |
|---|---|
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1,4-dihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
Clé InChI |
ASDLWPFNKGHQKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


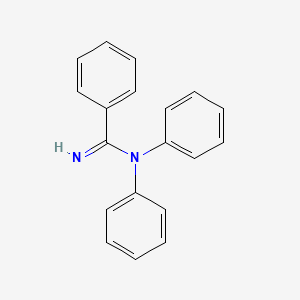

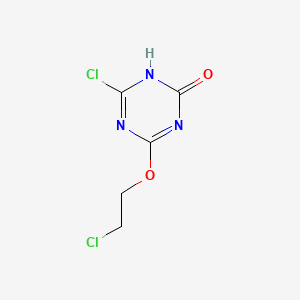
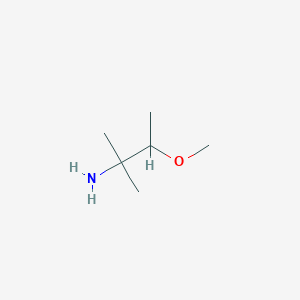

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
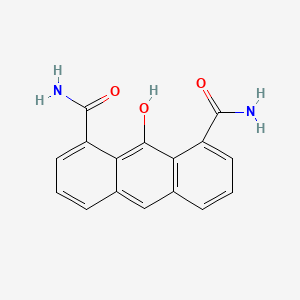

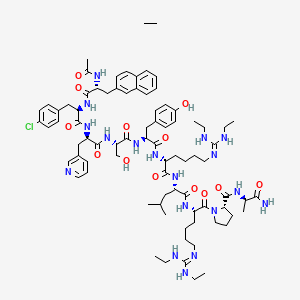
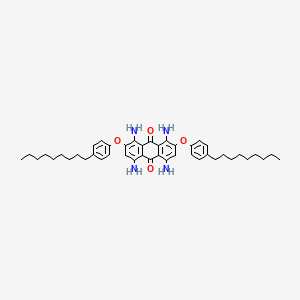

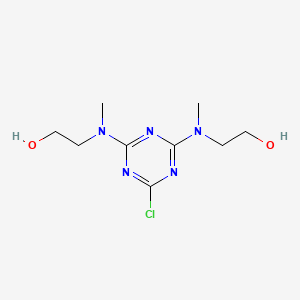
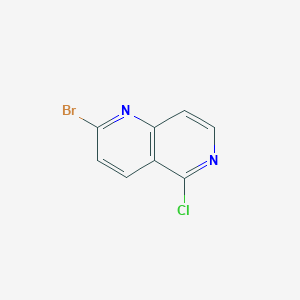
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
